2,2'-((3-Acetamido-4-((2-chloro-4,6-dinitrophenyl)azo)phenyl)imino)diethyl diacetate
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Overview
Description
2,2’-((3-Acetamido-4-((2-chloro-4,6-dinitrophenyl)azo)phenyl)imino)diethyl diacetate is an organic compound with the molecular formula C22H24ClN5O7 . It is a mono-constituent substance known for its complex structure, which includes an azo group, a chloro-dinitrophenyl group, and an acetamido group . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,2’-((3-Acetamido-4-((2-chloro-4,6-dinitrophenyl)azo)phenyl)imino)diethyl diacetate involves multiple steps:
Acetylation of Aniline: The process begins with the acetylation of aniline to form acetanilide.
Azo Coupling Reaction: The acetanilide undergoes an azo coupling reaction with 2-chloro-4,6-dinitrobenzene to form the azo compound.
Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2,2’-((3-Acetamido-4-((2-chloro-4,6-dinitrophenyl)azo)phenyl)imino)diethyl diacetate undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The chloro group can undergo nucleophilic substitution reactions, resulting in the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’-((3-Acetamido-4-((2-chloro-4,6-dinitrophenyl)azo)phenyl)imino)diethyl diacetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2,2’-((3-Acetamido-4-((2-chloro-4,6-dinitrophenyl)azo)phenyl)imino)diethyl diacetate involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can interact with various biological molecules. The chloro-dinitrophenyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules . These interactions can affect cellular pathways and processes, contributing to the compound’s biological activities.
Comparison with Similar Compounds
2,2’-((3-Acetamido-4-((2-chloro-4,6-dinitrophenyl)azo)phenyl)imino)diethyl diacetate is unique due to its specific combination of functional groups. Similar compounds include:
2,2’-((3-Acetamido-4-((2-chloro-4-nitrophenyl)azo)phenyl)imino)diethyl diacetate: This compound has a similar structure but with a different nitro group position.
2,2’-((5-Acetamido-4-((2-chloro-4,6-dinitrophenyl)azo)-4-ethoxyphenyl)imino)diethyl diacetate: This compound includes an ethoxy group, which alters its chemical properties.
These similar compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of 2,2’-((3-Acetamido-4-((2-chloro-4,6-dinitrophenyl)azo)phenyl)imino)diethyl diacetate .
Properties
CAS No. |
93859-26-8 |
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Molecular Formula |
C22H23ClN6O9 |
Molecular Weight |
550.9 g/mol |
IUPAC Name |
2-[3-acetamido-N-(2-acetyloxyethyl)-4-[(2-chloro-4,6-dinitrophenyl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C22H23ClN6O9/c1-13(30)24-20-11-16(27(6-8-37-14(2)31)7-9-38-15(3)32)4-5-19(20)25-26-22-18(23)10-17(28(33)34)12-21(22)29(35)36/h4-5,10-12H,6-9H2,1-3H3,(H,24,30) |
InChI Key |
HJYJHKFBUCRMQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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